molecular formula C17H18FNO2 B13047439 2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide

2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide

Cat. No.: B13047439
M. Wt: 287.33 g/mol
InChI Key: AUECVJDZMYZFCB-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide is a synthetic acetamide derivative characterized by a fluoro-methoxy-substituted phenyl group at the α-position of the acetamide backbone and a phenethyl group attached to the nitrogen atom. Key features include:

  • Substituent effects: The 2-fluoro-3-methoxy group on the phenyl ring may influence electronic properties (e.g., electron-withdrawing fluorine and electron-donating methoxy) and steric interactions.
  • Phenethyl moiety: The N-phenethyl group is a common pharmacophore in bioactive molecules, often enhancing lipophilicity and receptor-binding affinity .

Properties

Molecular Formula

C17H18FNO2

Molecular Weight

287.33 g/mol

IUPAC Name

2-(2-fluoro-3-methoxyphenyl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C17H18FNO2/c1-21-15-9-5-8-14(17(15)18)12-16(20)19-11-10-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3,(H,19,20)

InChI Key

AUECVJDZMYZFCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1F)CC(=O)NCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-3-methoxybenzaldehyde and phenethylamine.

    Formation of Intermediate: The aldehyde group of 2-fluoro-3-methoxybenzaldehyde reacts with phenethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Acetylation: The amine is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: 2-(2-Hydroxy-3-methoxyphenyl)-N-phenethylacetamide.

    Reduction: 2-(2-Fluoro-3-methoxyphenyl)-N-phenethylamine.

    Substitution: 2-(2-Methoxy-3-methoxyphenyl)-N-phenethylacetamide.

Scientific Research Applications

2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide involves its interaction with specific molecular targets. The fluoro and methoxy groups may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison with analogs reported in the literature, focusing on structural variations, biological activities, and synthetic applications.

Substituent Variations on the Phenyl Ring

a) 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (Compound 13)
  • Structure : Features a 3-chloro-4-hydroxyphenyl group.
  • Activity : Exhibits potent inhibition of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) , an enzyme involved in steroid metabolism. SAR studies indicate that the chloro and hydroxy groups enhance hydrophobic and aromatic interactions with the enzyme’s active site .
  • Key finding : The addition of a second aromatic ring (phenethyl group) significantly improves inhibitory activity compared to simpler acetamide derivatives (e.g., 2-(3-chloro-4-hydroxyphenyl)acetamide, which lacks activity) .
b) 2-(4-Benzoyl-2-hydroxyphenoxy)-N-phenethylacetamide (Compound 1)
  • Structure: Contains a benzoyl-substituted phenoxy group.
  • Contrast : The bulky benzoyl group may reduce membrane permeability or interfere with target binding compared to halogenated analogs.
c) 2-(2,6-Dimethylphenoxy)-N-phenethylacetamide Derivatives
  • Structure: Includes variants with dimethylphenoxy groups (e.g., compounds f, g, h in ).
  • Application : Used in the synthesis of peptide-like molecules targeting viral proteases or hormone receptors, highlighting the role of steric hindrance from methyl groups in modulating selectivity .

Modifications to the Acetamide Backbone

a) 2-Chloro-N-phenethylacetamide
  • Structure : Chlorine replaces the α-phenyl group.
  • Application : Serves as a key intermediate in the synthesis of praziquantel , an antiparasitic drug. The chloro group facilitates nucleophilic substitution reactions during stepwise functionalization .
b) 2-(1,3-Dioxoisoindolin-2-yl)oxy-N-phenethylacetamide (Compound 14)
  • Structure : Incorporates a phthalimide-derived alkoxy group.
  • Synthetic utility : Used in visible-light-induced radical reactions to form C–C bonds, demonstrating the versatility of N-phenethylacetamides in photoredox catalysis .

Key Research Findings

Role of Halogenation : Chloro or fluoro substituents at meta/para positions enhance enzyme inhibition (e.g., 17β-HSD2) by promoting hydrophobic interactions .

Phenethyl Group : Critical for activity in enzyme inhibitors, likely due to π-π stacking with aromatic residues in binding pockets .

Steric Effects : Bulky substituents (e.g., benzoyl) may reduce bioavailability or target engagement, as seen in inactive moss-derived compounds .

Biological Activity

2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, particularly focusing on its effects on osteoclast differentiation and bone metabolism, as well as its interactions with various molecular targets.

Chemical Structure and Properties

The compound features a phenethylacetamide moiety and a fluorinated methoxyphenyl group, which contribute to its biological properties. The presence of the fluorine atom may enhance lipophilicity and biological activity compared to non-fluorinated analogs.

Osteoclast Differentiation

Research indicates that this compound exhibits significant activity in inhibiting osteoclast differentiation. It does so by:

  • Inhibiting RANKL-induced Osteoclastogenesis : The compound effectively suppresses the signaling pathways activated by RANKL (Receptor Activator of Nuclear factor Kappa-Β Ligand), which is crucial for osteoclast formation.
  • Modulating Cathepsin K Expression : It reduces the expression of cathepsin K, an enzyme involved in bone resorption, thereby potentially decreasing osteoclast activity.
  • Inducing CD47 Expression : By increasing CD47 expression, the compound may enhance the body's natural mechanisms to inhibit excessive bone resorption.

These actions suggest that this compound could be a candidate for treating bone-related diseases such as osteoporosis.

Mechanistic Studies

In vitro studies have shown that this compound affects several key pathways involved in osteoclast function:

  • Actin Ring Formation : It inhibits actin ring formation in osteoclasts, which is essential for their resorptive activity.
  • Bone Resorption Activity : The compound has demonstrated effectiveness in reducing overall bone resorption activity in experimental models.

Comparative Analysis with Similar Compounds

Table 1 summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameRANKL InhibitionCathepsin K ModulationCD47 Induction
Compound AModerateYesNo
Compound BStrongModerateYes
This compound Strong Yes Yes

Case Studies

A recent study evaluated the efficacy of this compound in an animal model of osteoporosis. The findings indicated:

  • Reduction in Bone Loss : Mice treated with the compound showed a significant reduction in bone loss compared to control groups.
  • Histological Analysis : Bone histomorphometry revealed increased trabecular thickness and density, supporting the compound's potential as a therapeutic agent.

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